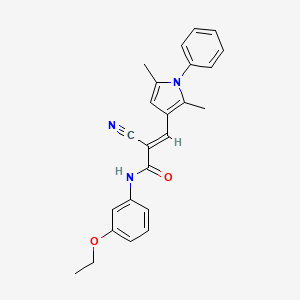![molecular formula C18H12BrN3O2 B3727577 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B3727577.png)
5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Vue d'ensemble
Description
5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione, also known as BRIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione works by binding to specific targets, such as metal ions or protein kinases, and altering their activity. In the case of metal ions, 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione chelates the metal ion, forming a stable complex that emits fluorescence. As a protein kinase inhibitor, 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione binds to the enzyme's active site, preventing it from phosphorylating its target protein.
Biochemical and Physiological Effects:
5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In cells, 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. Furthermore, 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione in lab experiments is its ease of synthesis. The compound can be synthesized through a simple reaction and purified through recrystallization. Another advantage is its versatility, as it can be used in various scientific research applications. However, one limitation is its stability, as the compound can degrade over time, affecting its effectiveness in experiments.
Orientations Futures
There are several future directions for the study of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione's potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, further research can be done to explore the mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione and its potential as an inhibitor of other enzymes and targets.
Applications De Recherche Scientifique
5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione can also be used as a photosensitizer in photodynamic therapy, a treatment for cancer. Furthermore, 5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling pathways.
Propriétés
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c19-12-6-7-15-14(9-12)11(10-20-15)8-16-17(23)22(18(24)21-16)13-4-2-1-3-5-13/h1-10,23H,(H,21,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNRDNZWFYNSMU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727498.png)
![2-amino-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727503.png)
![2-amino-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727504.png)
![2-amino-5-(4-ethylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727510.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3727524.png)
![5-(3,4-dimethoxyphenyl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727535.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-thienyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3727544.png)
![5-(1,3-benzodioxol-5-yl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727549.png)


![N-(4-methoxyphenyl)-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3727561.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B3727569.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one](/img/structure/B3727584.png)
![3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3727592.png)